Cas no 921834-28-8 (N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl-2-phenoxyacetamide)

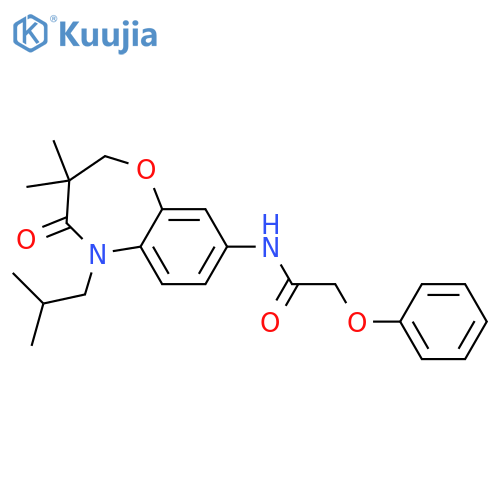

921834-28-8 structure

商品名:N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl-2-phenoxyacetamide

CAS番号:921834-28-8

MF:C23H28N2O4

メガワット:396.479426383972

CID:6577952

N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl-2-phenoxyacetamide 化学的及び物理的性質

名前と識別子

-

- N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl-2-phenoxyacetamide

- N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide

-

- インチ: 1S/C23H28N2O4/c1-16(2)13-25-19-11-10-17(12-20(19)29-15-23(3,4)22(25)27)24-21(26)14-28-18-8-6-5-7-9-18/h5-12,16H,13-15H2,1-4H3,(H,24,26)

- InChIKey: KTOZIWBZRHXZBM-UHFFFAOYSA-N

- ほほえんだ: C(NC1C=C2OCC(C)(C)C(=O)N(CC(C)C)C2=CC=1)(=O)COC1=CC=CC=C1

N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl-2-phenoxyacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2261-0431-3mg |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide |

921834-28-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2261-0431-20μmol |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide |

921834-28-8 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2261-0431-5mg |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide |

921834-28-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2261-0431-100mg |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide |

921834-28-8 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2261-0431-2mg |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide |

921834-28-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2261-0431-5μmol |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide |

921834-28-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2261-0431-40mg |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide |

921834-28-8 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2261-0431-15mg |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide |

921834-28-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2261-0431-10μmol |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide |

921834-28-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2261-0431-1mg |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide |

921834-28-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl-2-phenoxyacetamide 関連文献

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

921834-28-8 (N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl-2-phenoxyacetamide) 関連製品

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量